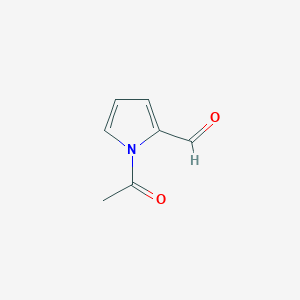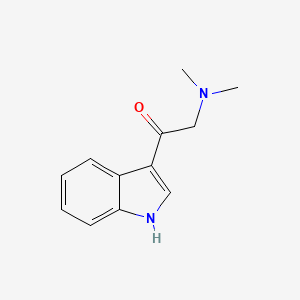
3-Hydroxy-2-methylisoindolin-1-one
概要
説明
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including 3-Hydroxy-2-methylisoindolin-1-one, has been achieved using Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions . Another synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .科学的研究の応用
Tubulin Polymerization Inhibition
Studies have identified structural elements in certain chemical compounds related to 3-Hydroxy-2-methylisoindolin-1-one that are essential for inhibiting tubulin polymerization, a key process in the development of cytostatic agents. These compounds are tested for their cytostatic activity in human breast cancer cells and their ability to disrupt microtubule assembly. For instance, derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have demonstrated significant activity in this regard (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Cycloaddition in Alkaloid Synthesis
Research has explored a [3 + 2] cycloaddition approach to create the 3-hydroxy-3-alkyl oxindole scaffold, which is a component in many natural products, including pyrrolidinoindoline alkaloids. This methodology has been utilized in the total syntheses of alkaloids such as (±)-alline and (±)-CPC-1 (Singh & Roth, 2011).
Fluorescent Probing in Aqueous Environments
A derivative of 3-methyleneisoindolin-1-one, specifically a 7-hydroxy variant, has been synthesized and studied as a new fluorophore for excited-state intramolecular proton transfer (ESIPT). This derivative shows potential as a fluorescent probe to monitor aqueous environments, demonstrating dual emission in certain solvents and a broad emission band in aqueous solutions at near-neutral pH (Kimuro et al., 2017).
Synthesis in Medicinal Chemistry
A range of studies have investigated the synthesis of isoindolin-1-one derivatives for their potential applications in medicinal chemistry. Techniques like ultrasonic-assisted synthesis, palladium-catalyzed coupling, and electrochemical reduction have been explored for creating diverse isoindolin-1-one derivatives. These methods offer high efficiency, group tolerance, and the potential for scale-up (Mardjan et al., 2022; Cao, McNamee, & Alper, 2008; Villagrán et al., 2005).
Anti-Cancer Activity
Isoindolin-1-ones have shown interesting biological activities, including anti-cancer properties. A study on the construction of a library of multisubstituted 3-methyleneisoindolin-1-ones revealed compounds with significant anti-proliferative activity in various human cancer cell lines (Mehta, Mangyan, & Brahmchari, 2022).
Tautomerism Studies
Research into the tautomerism of compounds related to this compound, such as 3-hydroxyisoquinolines, has been conducted to understand their behavior in different solvents. This study contributes to the broader understanding of chemical properties and reactivity of isoindolin-1-ones and their derivatives (Evans, Smith, & Wahid, 1967).
作用機序
Target of Action
3-Hydroxy-2-methylisoindolin-1-one is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 16317 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
3-hydroxy-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEXMNLISKKYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
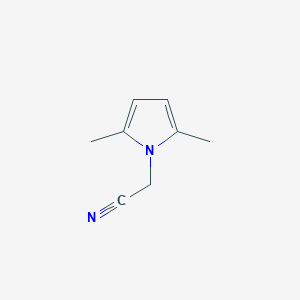
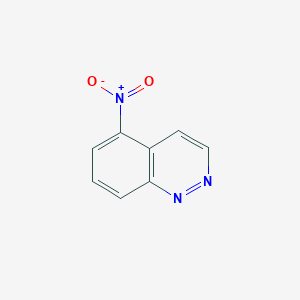
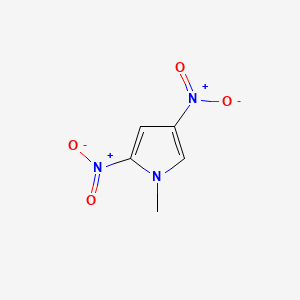

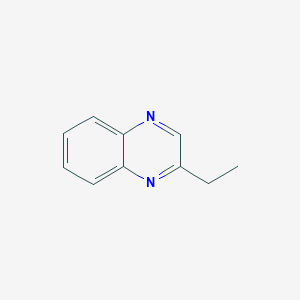
![2,3-Diacetylimidazo[1,2-a]pyridine](/img/structure/B3350715.png)
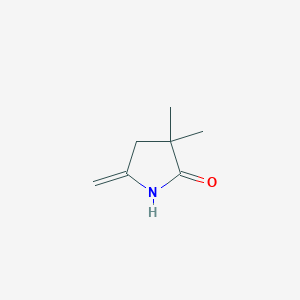
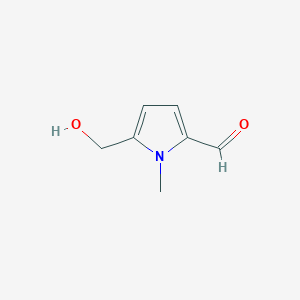

![7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one](/img/structure/B3350750.png)


